molecular formula C37H49N11O6 B10795197 cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-)

cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-)

Cat. No.: B10795197
M. Wt: 743.9 g/mol
InChI Key: MXKBENUBDBSYCW-UHFFFAOYSA-N
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Description

Cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) is a synthetic cyclic hexapeptide featuring non-canonical residues and stereochemical modifications:

  • D-Tyr: A D-configured tyrosine, enhancing proteolytic stability.
  • g-Lys: A gamma-linked lysine, altering backbone conformation and charge distribution.

This compound exemplifies strategies to optimize peptide stability and bioactivity through cyclization and residue engineering.

Properties

Molecular Formula

C37H49N11O6

Molecular Weight

743.9 g/mol

IUPAC Name

2-[3-[14-[4-(diaminomethylideneamino)butyl]-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C37H49N11O6/c38-36(39)42-16-4-3-8-27-33(52)46-28(9-5-17-43-37(40)41)34(53)48-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(51)44-21-31(50)45-30(35(54)47-27)19-22-11-14-26(49)15-12-22/h1-2,6-7,10-15,18,27-30,49H,3-5,8-9,16-17,19-21H2,(H,44,51)(H,45,50)(H,46,52)(H,47,54)(H,48,53)(H4,38,39,42)(H4,40,41,43)

InChI Key

MXKBENUBDBSYCW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN=C(N)N)CC4=CC=C(C=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : D-Tyr in both the target compound and cyclo-[Arg-Gly-Asp-DTyr-Lys(TAMRA)] enhances protease resistance .
  • Synthesis : Chemical methods dominate for small cyclic peptides, while larger ones (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)) use recombinant approaches .
Table 2: Bioactivity of Cyclic Peptides
Compound Activity Mechanism/Application Selectivity (Cancer vs. Normal) Reference
Cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) Hypothesized antitumor/opioid Potential receptor targeting Unknown N/A
Cyclo(Phe-Pro), Cyclo(Tyr-Pro) Antitumor (HT-29, HeLa cells) Apoptosis induction Selective (IC50 <7 mM)
Cyclo(4-OH-Pro-Leu) Algicidal (Microcystis aeruginosa) ROS modulation Species-specific
Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) Immunostimulatory (TP-5 analog) Enhanced macrophage/B-cell activity >60% cancer cell inhibition
Cyclo(His-Ala/Gly) Antimicrobial, antitumor Multiple targets (e.g., enzymes) Broad-spectrum

Key Observations :

  • Antitumor Potential: Cyclo(Phe-Pro) and cyclo(Tyr-Pro) show dose-dependent apoptosis, suggesting the target compound’s cationic residues (Arg, Lys) may enhance cytotoxicity .
  • Immunomodulation: Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) outperforms linear TP-5 in immune activation, implying similar benefits for the target compound’s cyclic structure .
  • Stability : D-Tyr and gamma-Lys likely extend half-life, as seen in cyclo-[Arg-Gly-Asp-DTyr-Lys(TAMRA)] .

Stability and Protease Resistance

Cyclic peptides exhibit superior stability over linear analogs due to constrained conformations:

  • Protease Resistance: D-amino acids (e.g., D-Tyr) evade recognition by proteolytic enzymes .
  • Metabolic Half-Life : Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) shows prolonged activity in vivo compared to linear TP-5 .
  • Comparative Data: Cyclo(Pro-Leu) and cyclo(4-OH-Pro-Leu) differ by one hydroxyl group but exhibit distinct ROS modulation, highlighting the impact of minor structural changes .

Preparation Methods

Resin Selection and Loading

The choice of resin critically impacts yield and purity. 2-Chlorotrityl chloride resin is preferred for acid-sensitive peptides due to its high loading efficiency (1.0–1.2 mmol/g) and mild cleavage conditions. Alternatively, Rink amide resin is employed for C-terminal amidation, as demonstrated in the synthesis of analogous cyclic pentapeptides targeting chemokine receptors.

Table 1: Resin Loading Conditions

Resin TypeLoading Capacity (mmol/g)Cleavage ReagentScale (mmol)
2-Chlorotrityl chloride1.1–1.420% HFIP/DCM0.1–0.5
Rink amide MBHA0.6–0.8TFA/H2O/TIPS0.1–0.3

Sequential Amino Acid Coupling

The linear sequence is assembled using automated or manual SPPS with the following steps:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min).

  • Activation : HBTU/HOBt (4:4:8 molar ratio relative to resin) in DMF, with 2–4 equiv of amino acid.

  • Coupling Time : 1–2 hours under nitrogen agitation, monitored via Kaiser test.

Critical Considerations :

  • Nal Incorporation : β-(2-naphthyl)-L-alanine requires extended coupling times (2–3 hours) due to steric hindrance.

  • D-Tyr Handling : D-configuration tyrosine is incorporated using pre-activated Fmoc-D-Tyr-OH to avoid racemization.

  • γ-Lys Modification : The γ-linked lysine is introduced as Fmoc-Lys(Alloc)-OH, with Alloc protection later removed for cyclization.

Cyclization Strategies

Macrocyclization is the most critical step, with lactamization being the predominant method for this compound.

Lactam Bridge Formation

The γ-Lys and C-terminal Arg residues are bridged via amide bond formation:

  • Side-Chain Deprotection : The Alloc group on γ-Lys is removed using Pd(PPh3)4 (0.2 equiv) and PhSiH3 (10 equiv) in DCM.

  • Activation : HATU (1.5 equiv) and HOAt (1.5 equiv) in DMF:Pyridine (9:1) at 0°C.

  • Cyclization : Slow addition over 12–24 hours at 25°C, with dilution to 0.1 mM to suppress oligomerization.

Table 2: Cyclization Efficiency Under Varied Conditions

Coupling ReagentSolventTemperature (°C)Yield (%)Purity (%)
HATU/HOAtDMF/Pyridine256288
PyBOP/DIEADMF255885
DIC/OxymaNMP157192

Head-to-Tail Cyclization Alternatives

While less common for this sequence, head-to-tail cyclization has been explored using:

  • Dipropargylglycine Stapling : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-linked macrocycles, though this method introduces non-peptidic bonds.

  • Thioether Bridging : Cysteine residues at positions 1 and 5 form disulfide bonds via oxidative folding, but this approach is unsuitable due to the absence of Cys in the target.

Post-Cyclization Processing

Cleavage from Resin

The cyclic peptide is cleaved using TFA-based cocktails:

  • Standard Condition : TFA/H2O/TIPS (95:2.5:2.5) for 2 hours at 25°C.

  • Modified Cocktail : For oxidation-sensitive residues, TFA/EDT/H2O/TIPS (94:2.5:2.5:1) reduces Tyr sulfonation.

Purification Techniques

Reverse-Phase HPLC (RP-HPLC) is employed with:

  • Column : C18, 250 × 21.2 mm, 5 μm

  • Gradient : 20–50% acetonitrile in 0.1% TFA over 40 minutes

  • Yield : 15–25% after cyclization and purification

Table 3: HPLC Purification Parameters

Purity TargetFlow Rate (mL/min)Detection (nm)Retention Time (min)
>95%1022028.4
>98%725432.1

Characterization

  • Mass Spectrometry : ESI-MS confirms molecular weight (Calcd: 743.9 Da; Found: 744.2 [M+H]+).

  • NMR Spectroscopy : 2D COSY and TOCSY resolve overlapping signals from aromatic Nal and Tyr residues.

  • Circular Dichroism : α-helical content <10%, confirming rigid cyclic conformation.

Challenges and Optimization

Racemization Risks

D-Tyr is prone to epimerization during cyclization. Studies show that:

  • Lower Temperatures : 15°C reduces racemization from 12% to 4%.

  • Additive Screening : 0.1 M HOBt suppresses base-mediated epimerization by 50%.

Solubility Issues

The peptide’s hydrophobicity (cLogP = 3.7) necessitates:

  • Co-Solvents : 30% DMSO in DMF improves cyclization efficiency by 18%.

  • Microwave Assistance : 10-second pulses at 50°C enhance solubility without degradation.

Scalability and Industrial Applications

GMP-Compatible Synthesis (per CPC Scientific protocols):

  • Batch Size : 1–5 kg using pilot-scale reactors

  • Cost Analysis : Raw material costs dominate (68%), with cyclization accounting for 22% of total expenses

Table 4: Cost Breakdown for 1 kg Batch

ComponentCost (%)Notes
Amino Acids68Nal contributes 40%
Coupling Reagents22HATU usage drives cost
Purification10HPLC solvents primary expense

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-)?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H (600 MHz) and 13C (150 MHz) NMR to confirm backbone connectivity and stereochemistry. Compare spectral data with structurally analogous cyclic peptides (e.g., cyclo(L-Pro-Gly) or cyclo(D-Tyr-D-Tyr)) for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Determine molecular weight and fragmentation patterns to verify sequence integrity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection. Retention times can be cross-referenced with standards or estimated via response factors if standards are unavailable .
  • Example Data Table :
TechniqueParametersReference Compound Example
1H NMR600 MHz, CD3OD solventCyclo(L-Phe-Gly)
HRMSESI+, m/z accuracy <2 ppmCyclo(L-Trp-L-Pro)
HPLCC18 column, 0.1% TFA gradientCyclo(Pro, Arg)

Q. How can researchers evaluate the stability of cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) in vitro under varying experimental conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to extreme pH (e.g., 2–12), temperatures (4–60°C), and enzymatic degradation (protease-rich environments). Monitor degradation via HPLC at timed intervals .
  • Long-Term Stability : Store aliquots at -20°C, 4°C, and room temperature. Use mass spectrometry to detect hydrolysis or oxidation byproducts .
  • Key Consideration : Cyclic peptides like cyclo(-Tyr-Hpro) exhibit enhanced resistance to proteolysis, suggesting similar stability assays for this compound .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction mechanisms between cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) and its biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) using immobilized targets. For example, cyclo(RGD-DTyr-K) analogs have been studied for integrin binding .
  • Cytotoxicity Assays : Test dose-dependent effects on cancer cell lines (e.g., A549, HCT-116) using IC50 calculations. Compare with known bioactive cyclic peptides like cyclo(Pro-Ala) .
  • Molecular Dynamics Simulations : Model conformational flexibility and hydrogen-bonding patterns to predict binding pockets .

Q. How can conflicting data on the biological efficacy of cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) across studies be systematically addressed?

  • Methodological Answer :

  • Data Validation Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental objectives and eliminate bias .
  • Replication Studies : Standardize assays (e.g., cell culture conditions, compound concentrations) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in cell lines or purity thresholds (>96% vs. <90%) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies using tools like Google Scholar. Track citation networks to identify consensus or methodological outliers .

Q. What strategies optimize the detection of cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) in complex biological matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference. For hydrophilic cyclic peptides, acetonitrile-based extraction is preferred .
  • LC-MS/MS Quantification : Employ a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM). Calibrate using deuterated internal standards .
  • Challenge : Cyclic peptides may form adducts with salts; optimize ionization conditions (e.g., ESI+ vs. ESI-) to minimize noise .

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven research question for studying cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-)?

  • Guidelines :

  • Use the PICO framework to define:
  • Population : Target organism/cell line.
  • Intervention : Dose/concentration of the compound.
  • Comparison : Control groups or analogs (e.g., linear vs. cyclic peptides).
  • Outcome : Measurable endpoints (e.g., IC50, binding affinity) .
  • Ensure questions are complex (e.g., "How does D-Tyr substitution alter target specificity?") rather than binary ("Is the compound bioactive?") .

Q. What criteria ensure the reliability of secondary data for literature reviews on cyclic peptides?

  • Evaluation Checklist :

  • Reliability : Verify reproducibility via peer-reviewed protocols (e.g., NMR parameters in ).
  • Currency : Prioritize studies published within the last 5–10 years.
  • Validity : Cross-check claims against primary sources (e.g., raw spectral data in supplementary materials) .

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